molecular formula C9H9NO3S B11894146 5-(Methylsulfonyl)indolin-2-one

5-(Methylsulfonyl)indolin-2-one

Cat. No.: B11894146
M. Wt: 211.24 g/mol
InChI Key: ZUCVIPFCXVOHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indolin-2-one Scaffold in Contemporary Medicinal Chemistry

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities. nih.govresearchgate.netresearchgate.net Its versatility allows for structural modifications at various positions, leading to the development of agents targeting a plethora of molecular targets. nih.gov This has made the indolin-2-one framework a focal point for both academic and industrial research in the quest for new therapeutic agents. nih.gov

A significant number of indolin-2-one derivatives have been developed and some have been approved for therapeutic use, particularly in the field of oncology. nih.govresearchgate.net These compounds often function as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that, when dysregulated, can lead to cancer. nih.govacs.org For instance, Sunitinib, an indolin-2-one derivative, is an oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.govekb.eg The development of such targeted therapies represents a major advancement from traditional chemotherapy. nih.gov

The structural features of the indolin-2-one scaffold allow for the design of selective inhibitors. For example, modifications at the C-3 position of the indolin-2-one ring have led to compounds with high selectivity for specific receptor tyrosine kinases (RTKs). acs.org The ability to fine-tune the structure to achieve desired biological activity underscores the importance of this scaffold in medicinal chemistry. acs.orgnih.gov

Role of the Methylsulfonyl Group in Organic Synthesis and Biological Activity

The methylsulfonyl group (CH₃SO₂–) is an important functional group in medicinal chemistry, known for its ability to modulate the physicochemical and biological properties of a molecule. namiki-s.co.jpontosight.ai It is a strong electron-withdrawing group, which can influence a molecule's acidity, basicity, and reactivity. namiki-s.co.jp In drug design, the incorporation of a methylsulfonyl group can enhance a compound's pharmacological activity and improve its pharmacokinetic profile. namiki-s.co.jpontosight.ai

The methylsulfonyl group can participate in hydrogen bonding interactions with biological targets, contributing to the binding affinity of a drug molecule. nih.gov It is also relatively stable to metabolism and hydrolysis, which can increase the in vivo half-life of a drug. namiki-s.co.jp Furthermore, the methylsulfonyl group can improve a compound's solubility and reduce its lipophilicity, which are desirable properties for drug candidates. namiki-s.co.jp

From a synthetic perspective, the methylsulfonyl group can be introduced into molecules through various methods, and it can also function as a leaving group in certain chemical reactions. rsc.orgrsc.org For example, methanesulfonyl chloride is a common reagent used to introduce the mesyl group, which can then be displaced in nucleophilic substitution reactions. wikipedia.org

Overview of Research Trajectories for 5-(Methylsulfonyl)indolin-2-one in Chemical Biology

Research on this compound and its derivatives has explored their potential in various therapeutic areas, leveraging the combined properties of the indolin-2-one scaffold and the methylsulfonyl group.

One significant area of investigation is in the development of anti-inflammatory and analgesic agents. Studies have shown that derivatives of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one exhibit potent inhibitory activities against cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov Some of these compounds have demonstrated comparable or stronger anti-inflammatory and analgesic effects than existing drugs in preclinical models, with the added benefit of better gastric tolerability. nih.gov

Another promising research direction is the development of novel anti-tubercular agents. A recent study reported the design, synthesis, and biological evaluation of 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives as potential anti-mycobacterial agents. researchgate.net Several of these compounds showed significant activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. researchgate.net Molecular docking studies suggested that these compounds may exert their effect by interacting with the enzyme Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1), a key target in anti-tubercular drug discovery. researchgate.net

Furthermore, the 5-methylsulfonyl indole (B1671886) scaffold has been investigated for its potential as a selective COX-2 inhibitor. nih.gov This research has led to the identification of potent and selective COX-2 inhibitors, which could have applications in the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

The synthesis of various derivatives of this compound continues to be an active area of research, with the aim of exploring their structure-activity relationships and identifying new lead compounds for drug discovery. nih.govresearchgate.netnih.gov

Data Tables

Examples of Biologically Active Indolin-2-one Derivatives
CompoundBiological ActivityReference
SunitinibOral multi-targeted receptor tyrosine kinase inhibitor nih.govekb.eg
SU5416Selective KDR inhibitor nih.gov
SU6668Inhibitor of VEGFR and other RTKs nih.gov
Research on this compound Derivatives
Derivative ClassTherapeutic Target/AreaKey FindingsReference
3-[4-(Amino/methylsulfonyl)phenyl]methylene-indolin-2-onesAnti-inflammatory/Analgesic (COX/5-LOX inhibitors)Potent dual inhibitors with good in vivo activity and gastric tolerability. nih.gov
3-Cyclopentylidene-5-(methylsulfonyl)indolin-2-onesAnti-tubercular (DprE1 inhibitors)Significant activity against Mycobacterium tuberculosis. researchgate.net
5-Methylsulfonyl-1-phenyl-1H-indole derivativesAnti-inflammatory (Selective COX-2 inhibitors)Potent and selective COX-2 inhibition. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

5-methylsulfonyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO3S/c1-14(12,13)7-2-3-8-6(4-7)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)

InChI Key

ZUCVIPFCXVOHLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 5 Methylsulfonyl Indolin 2 One and Its Derivatives

Established Synthetic Pathways for Indolin-2-one Core Structures

The synthesis of the foundational indolin-2-one (oxindole) ring system is a well-established area of organic chemistry, with several classical and modern methods available. These pathways provide the necessary precursors for more complex derivatives.

One common approach involves the intramolecular cyclization of α-haloacetanilides. For instance, acid-catalyzed intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides can yield indolin-2-ones under mild conditions. researchgate.net This method allows for the construction of the core structure with potential for substitution on the aromatic ring and at the 3-position. researchgate.net

Another versatile method is the dearomatization of indoles. A zinc(II)-catalyzed divergent synthesis using indoles and 1,2-diaza-1,3-dienes can lead to various functionalized polycyclic indolines through [3+2] and [4+2] cycloadditions. polimi.it The reaction pathway is controlled by the substituents on the indole (B1671886) and diene substrates. polimi.it Furthermore, visible light-induced radical cyclization of o-iodophenylacrylamides presents a modern approach to afford indolin-2-ones in moderate to excellent yields via a 5-exo-trig radical cyclization. researchgate.net

The table below summarizes some established methods for synthesizing the indolin-2-one core.

Synthetic Method Starting Materials Key Features Reference
Intramolecular Friedel-Crafts Alkylation3-Chloro-2-oxo-N,3-diarylpropanamidesAcid-catalyzed, mild conditions, forms new C(sp²)–C(sp²) bond. researchgate.net
Reductive Cyclizationo-Nitrophenylacetic acidsA classic method often involving reduction of the nitro group followed by spontaneous cyclization.
Palladium-Catalyzed Carbonylative Cyclization2-Iodoanilines and alkynesUtilizes a palladium catalyst and carbon monoxide to construct the heterocyclic ring.
Radical Cyclizationo-IodophenylacrylamidesVisible light-induced, proceeds via a 5-exo-trig radical mechanism. researchgate.net
Cycloaddition of IndolesIndoles and 1,2-diaza-1,3-dienesZn(II)-catalyzed, divergent synthesis leading to fused indoline (B122111) scaffolds. polimi.it

Strategies for Regioselective Introduction of the Methylsulfonyl Moiety at the 5-Position

Introducing the methylsulfonyl group (-SO₂CH₃) regioselectively at the C-5 position of the indolin-2-one ring is a critical step in the synthesis of the target compound. This is typically achieved either by starting with a pre-functionalized aniline (B41778) derivative or by electrophilic substitution on the indolin-2-one core.

One of the most direct methods involves a multi-step sequence starting from an appropriately substituted aniline. For example, the synthesis can begin with an aniline bearing a methylthio (-SCH₃) or methylsulfinyl (-SOCH₃) group at the para-position. This aniline can then be converted into an indolin-2-one via one of the established methods mentioned previously. The final step would be the oxidation of the sulfur-containing group to the desired methylsulfonyl moiety. Common oxidizing agents for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.

Alternatively, direct sulfonation of the indolin-2-one ring followed by methylation can be employed. However, controlling the regioselectivity of electrophilic aromatic substitution on the indolin-2-one ring can be challenging. The electron-donating nature of the nitrogen atom directs substitution primarily to the 5-position, which is favorable for this synthesis. The reaction of indolin-2-one with chlorosulfonic acid can introduce a chlorosulfonyl group (-SO₂Cl) at the 5-position, which can then be reduced and methylated to yield the methylsulfonyl group.

A key intermediate in many pharmaceutical syntheses is 5-(methylsulfonyl)indoline. The synthesis of this indoline often starts from 4-fluoro-3-nitrobenzonitrile, which undergoes nucleophilic substitution with methanethiol, followed by reduction of the nitro group and cyclization. The resulting 5-(methylthio)indolin-2-one can then be oxidized to 5-(methylsulfonyl)indolin-2-one.

The table below outlines strategies for introducing the 5-methylsulfonyl group.

Strategy Precursor Key Reagents Description Reference
Oxidation of a Thioether Precursor5-(Methylthio)indolin-2-oneH₂O₂, m-CPBAThe thioether is synthesized first, then oxidized in a subsequent step to the sulfone.
Cyclization of a Pre-functionalized Aniline4-(Methylsulfonyl)aniline derivativeVarious cyclization reagentsThe methylsulfonyl group is already in place on the starting aniline before the indolin-2-one ring is formed.
Electrophilic SulfonylationIndolin-2-oneChlorosulfonic acid, then a reducing agent and methylating agentDirect functionalization of the pre-formed indolin-2-one ring at the C-5 position.

Advanced Synthetic Transformations and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules, particularly those with therapeutic potential. Functionalization can occur at several positions, most notably at the N-1 and C-3 positions.

Functionalization at the C-3 Position: The C-3 position of the indolin-2-one ring is a nucleophilic methylene (B1212753) group that can be readily functionalized. A common transformation is the Knoevenagel condensation with various aldehydes and ketones. This reaction introduces a substituted methylidenyl group at the C-3 position. For instance, condensation with heteroaromatic aldehydes can yield 3-[(heteroaryl)methylidenyl]indolin-2-ones. nih.gov The nature of the substituent introduced at C-3 is crucial for modulating the biological activity of the resulting compounds, which have been investigated as inhibitors of various receptor tyrosine kinases (RTKs). nih.gov

Functionalization at the N-1 Position: The nitrogen atom of the indolin-2-one can be alkylated or acylated to introduce a variety of substituents. N-alkylation, for example, has been used to synthesize 1-(5-formyl-furfuryl)-indolin-2-one derivatives. nih.gov This transformation is typically carried out using an appropriate alkyl halide in the presence of a base.

Development of Fused Polycyclic Scaffolds: More advanced transformations involve using the indolin-2-one scaffold to construct complex polycyclic systems. For example, cycloaddition reactions can be employed to build fused rings. The reaction of indoles with 1,2-diaza-1,3-dienes, catalyzed by Zn(II), can produce fused indoline-based scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.it These complex structures are of significant interest in medicinal chemistry due to their rigid frameworks. polimi.it

The table below highlights key functionalization reactions of the indolin-2-one scaffold.

Position Reaction Type Reagents Resulting Structure Reference
C-3Knoevenagel CondensationAldehydes/Ketones, Base (e.g., piperidine)3-(Substituted-methylidenyl)indolin-2-ones nih.gov
N-1N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)1-Alkyl-indolin-2-ones nih.gov
C-3Michael Additionα,β-Unsaturated compounds3,3-Disubstituted indolin-2-ones
C-3, N-1CycloadditionDienes/DipolesPolycyclic fused indoline systems polimi.it
N-1N-ArylationAryl halide, Palladium catalyst1-Aryl-indolin-2-ones

These synthetic strategies provide a robust toolbox for chemists to access this compound and its derivatives, enabling the exploration of their properties and applications in various scientific fields.

Spectroscopic and Computational Characterization of 5 Methylsulfonyl Indolin 2 One and Analogs

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

A variety of spectroscopic techniques are employed to confirm the chemical structures of 5-(methylsulfonyl)indolin-2-one and its analogs. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of these molecules. For instance, in a study of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles, the complete and unequivocal assignment of ¹H and ¹³C NMR resonances was achieved using one- and two-dimensional experiments such as DEPT, gs-HMQC, and gs-HMBC. nih.gov The chemical shifts in the ¹H NMR spectrum of a related indole (B1671886) derivative, 5-methoxy-2-methylindole, provide a reference for the expected signals from the indole core. chemicalbook.com In the ¹H NMR spectrum of 1-(methylsulfonyl)indolin-5-amine, a related indoline (B122111) compound, specific signals corresponding to the protons on the aromatic ring and the indoline core can be identified. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an indole, a related core structure, shows characteristic peaks for the N-H bond (around 3406 cm⁻¹), aromatic C-H stretching (3022 and 3049 cm⁻¹), and aromatic C=C stretching (1508 and 1577 cm⁻¹). researchgate.net The presence of a methylsulfonyl group in this compound would be expected to show strong absorption bands corresponding to the S=O stretching vibrations, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. This is exemplified in the IR spectrum of dimethyl sulfone. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. In the GC-MS analysis of 1-(methylsulfonyl)indolin-5-amine, the top peak was observed at an m/z of 133, with other significant peaks at 106 and 212, the latter corresponding to the molecular ion. nih.gov High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized derivatives. rsc.org Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for identifying and characterizing metabolites of these compounds in biological samples. ekb.egekb.eg

The following table summarizes the key spectroscopic data for related indole and indoline compounds:

CompoundSpectroscopic TechniqueKey ObservationsReference
2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles¹H and ¹³C NMRComplete assignment of resonances using 1D and 2D NMR. nih.gov
1-(Methylsulfonyl)indolin-5-amine¹H NMR, GC-MSSpecific proton signals and fragmentation pattern identified. nih.gov
IndoleIRCharacteristic peaks for N-H, C-H, and C=C stretching. researchgate.net
Dimethyl sulfoneIRStrong S=O stretching bands. nist.gov
2-alkynylanilines derivativesHRMSConfirmation of elemental composition. rsc.org

Computational Chemistry Approaches for Molecular Analysis and Interaction Prediction

Computational chemistry plays a vital role in understanding the behavior of this compound and its analogs at a molecular level. These methods allow for the prediction of molecular properties and interactions with biological targets, guiding the design of new and more potent compounds.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to study the interactions between potential drug candidates and their biological targets. For example, molecular docking studies of novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives with the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in Mycobacterium tuberculosis, revealed significant binding interaction energies. researchgate.net Similarly, docking studies of indolin-2-one derivatives with p21-activated kinase 4 (PAK4) helped to propose the binding mode of potent inhibitors. nih.gov The binding modes of various indolin-2-one derivatives have been studied with targets such as urease, α,β-tubulin, and EGFR tyrosine kinase, often showing good correlation with in vitro inhibitory activities. researchgate.netnih.gov

The following table provides examples of biological targets of indolin-2-one derivatives that have been investigated using molecular docking:

Indolin-2-one Derivative ClassBiological TargetKey FindingsReference
3-Cyclopentylidene-5-(methylsulfonyl)indolin-2-onesDecaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)Significant binding interaction energies, suggesting potential as anti-tubercular agents. researchgate.net
Substituted indolin-2-onesp21-activated kinase 4 (PAK4)Proposed binding mode of potent inhibitors, aiding in structure-activity relationship analysis. nih.gov
6-Chloro-3-oxindole derivativesUreaseDocking results were in good agreement with in vitro urease inhibitory activity. researchgate.net
Indole-acrylamide derivativesα,β-tubulinHydrogen bonding with key residues in the colchicine-binding site, stabilizing the interaction. nih.gov
Indolin-2-one derivativesEGFR tyrosine kinaseStrong interaction with the active site, forming hydrogen bonds with key residues. nih.gov
3-Hydrazinoindolin-2-one derivativesVarious cancer targetsDocking studies provide insight into the mechanism of action of these anticancer agents. researchgate.net
Indoline-based compounds5-lipoxygenase (5-LOX)The indoline moiety is placed near the iron, hampering the access to the open position of the ion coordination sphere. acs.org

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time, offering insights into the stability of the interaction and conformational changes that may occur. nih.govyoutube.com For instance, MD simulations were performed on a complex of a 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivative with DprE1 to assess its stability. researchgate.net MD simulations have also been used to study the binding of inhibitors to cyclin-dependent kinase 5 (CDK5) and to understand the p53-Mdm2 interaction at an atomic level. nih.govunipa.it These simulations can help to refine the understanding of ligand-protein interactions obtained from static docking studies. youtube.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. dntb.gov.uamdpi.com DFT calculations can provide valuable information about frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and reactivity descriptors. nih.gov For example, DFT calculations on oxazol-5-one derivatives, which share a heterocyclic core, have been used to reproduce crystal structures and understand their characteristic properties. semanticscholar.org The electronic properties of a molecule, such as its ability to accept or donate electrons, are crucial for its reactivity and biological activity. nih.govresearchgate.net The application of DFT can help in understanding the chemical reactivity and stability of this compound and its analogs. researchgate.net

The following table summarizes the application of different computational methods to study indolin-2-one derivatives and related compounds:

Computational MethodApplicationKey InsightsReference
Molecular DockingPredicting binding modes of indolin-2-one derivatives to biological targets.Identification of key interactions and potential for inhibitory activity. researchgate.netnih.govresearchgate.netnih.gov
Molecular DynamicsSimulating the dynamic behavior of ligand-target complexes.Assessment of binding stability and conformational changes over time. researchgate.netnih.govyoutube.comnih.govunipa.it
Density Functional TheoryInvestigating electronic structure and reactivity.Understanding of molecular geometry, frontier orbitals, and chemical reactivity. dntb.gov.uamdpi.comnih.govsemanticscholar.orgresearchgate.net

Chemical Reactivity and Derivatization Strategies for 5 Methylsulfonyl Indolin 2 One

Intrinsic Reactivity Profiles of the Indolin-2-one Nucleus

The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its versatile reactivity which allows for structural modifications at multiple positions. The intrinsic reactivity of the indolin-2-one nucleus is characterized by several key features. The presence of a lactam (a cyclic amide) within the five-membered ring and its fusion to a benzene (B151609) ring create distinct reactive sites.

The most common points for derivatization are the N1, C3, and C5 positions of the benzene ring. The nitrogen atom (N1) of the lactam is nucleophilic and can be readily alkylated, acylated, or arylated. The methylene (B1212753) group at the C3 position is flanked by the amide carbonyl and the aromatic ring, making the protons at this position acidic and susceptible to deprotonation by a suitable base. This allows for a variety of electrophilic substitution reactions at the C3 position.

Furthermore, the C3 position can undergo condensation reactions, particularly with aldehydes and ketones, to form 3-substituted-ylideneindolin-2-one derivatives. This Knoevenagel-type condensation is one of the most widely used methods for derivatizing the indolin-2-one core. The benzene ring portion of the indolin-2-one nucleus can undergo electrophilic aromatic substitution reactions, with the substitution pattern being influenced by the existing substituents.

Modulatory Effects of the Methylsulfonyl Group on Chemical Reactivity and Site Selectivity

The introduction of a methylsulfonyl (-SO2CH3) group at the C5 position of the indolin-2-one nucleus significantly modulates its chemical reactivity and site selectivity. The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. This deactivation is due to the mesomeric and inductive effects of the sulfonyl group, which reduce the electron density of the aromatic ring.

This electron-withdrawing nature of the methylsulfonyl group also influences the reactivity of other positions in the indolin-2-one core. For instance, it can increase the acidity of the N-H proton of the lactam, potentially facilitating its deprotonation and subsequent functionalization. The electron-withdrawing effect can also impact the reactivity of the C3 position, although to a lesser extent.

Strategic Derivatization Approaches for Pharmacophore Expansion and Enhanced Functionality

The strategic derivatization of 5-(methylsulfonyl)indolin-2-one is a key approach to expand its pharmacophore and enhance its biological functionality, particularly in the development of kinase inhibitors. nih.gov Various synthetic strategies have been employed to modify the core structure at the N1, C3, and other positions of the benzene ring.

One common strategy involves the N-functionalization of the lactam. The nitrogen atom can be substituted with a variety of groups, including alkyl, aryl, and heteroaryl moieties, to explore the chemical space around this position and optimize interactions with biological targets.

Another major derivatization strategy focuses on the C3 position. As mentioned, Knoevenagel condensation of this compound with various aldehydes is a powerful method to introduce diverse substituents. This approach has been used to synthesize a wide range of 3-substituted-ylideneindolin-2-one derivatives with potent and selective inhibitory activities against various receptor tyrosine kinases. nih.gov

Modification of the substituents on the benzene ring, although challenging due to the deactivating effect of the methylsulfonyl group, can also be achieved. For instance, nucleophilic aromatic substitution reactions might be possible under specific conditions.

Below are some examples of derivatization strategies that have been applied to the indolin-2-one scaffold, which are applicable to this compound for creating novel derivatives.

Table 1: Examples of Derivatization Reactions on the Indolin-2-one Core

PositionReaction TypeReagents and ConditionsResulting Structure
N1AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)N-alkylated indolin-2-one
N1AcylationAcyl chloride or anhydride, Base (e.g., Pyridine)N-acylated indolin-2-one
C3Knoevenagel CondensationAldehyde, Base (e.g., Piperidine), Solvent (e.g., EtOH)3-substituted-ylideneindolin-2-one
C3Mannich ReactionFormaldehyde, Secondary amine, Acid catalyst3-aminomethylindolin-2-one

Table 2: Examples of Synthesized Indolin-2-one Derivatives and their Potential Applications

Base ScaffoldC3-SubstituentN1-SubstituentPotential ApplicationReference
Indolin-2-one3-(3-hydroxyphenyl)HAnti-inflammatory nih.gov
Indolin-2-one3-[(five-membered heteroaryl ring)methylidenyl]HVEGF (Flk-1) RTK inhibitor nih.gov
Indolin-2-one3-(substituted benzylidenyl)HEGF and Her-2 RTK inhibitor nih.gov
Indolin-2-onePyrrole with 2-(ethyl-amino)ethylcarbamoyl at C-4'HAntitumor mdpi.com

These derivatization strategies, when applied to the this compound scaffold, allow for the systematic exploration of structure-activity relationships and the development of potent and selective therapeutic agents.

In Vitro Biological Activity and Mechanistic Investigations of 5 Methylsulfonyl Indolin 2 One Derivatives

Anti-tubercular Activity of 5-(Methylsulfonyl)indolin-2-one Derivatives

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. Derivatives of this compound have shown promise as potent anti-tubercular agents.

In Vitro Efficacy against Mycobacterium tuberculosis Strains

Recent studies have highlighted the significant anti-mycobacterial activity of novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives. researchgate.net In vitro testing using the Microplate Alamar Blue Assay (MABA) method revealed that several of these compounds exhibit potent activity against Mycobacterium tuberculosis H37Rv (ATCC27294). researchgate.net Specifically, compounds designated as 9b, 9c, and 15a were identified as promising lead analogues, each demonstrating a minimum inhibitory concentration (MIC) of 3.125 μg/mL. researchgate.net This level of efficacy underscores the potential of this chemical scaffold in the development of new anti-TB drugs. Furthermore, indoleamide derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov

The in vitro bactericidal activity of these compounds is a critical factor in their therapeutic potential. For instance, two indoleamide derivatives, at a concentration of 4 times their MIC, were capable of killing at least 4 log10 colony-forming units (CFUs) within 3 to 5 days, indicating aggressive bactericidal action against M. tuberculosis. researchgate.net This rapid killing effect is a desirable characteristic for anti-TB drugs.

Mechanistic Studies: Inhibition of Decaprenylphosphoryl-D-ribose 2′-epimerase (DprE1)

The primary mechanism of action for the anti-tubercular activity of these derivatives is the inhibition of Decaprenylphosphoryl-D-ribose 2′-epimerase (DprE1). researchgate.netnih.gov DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov The inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death.

Molecular docking and dynamic simulations have been employed to understand the interaction between the this compound derivatives and DprE1. researchgate.net These studies have elucidated the intermolecular interactions that contribute to the potent inhibition of the enzyme. researchgate.net The benzothiazinones (BTZs), another class of DprE1 inhibitors, function as prodrugs that are activated within the bacterium to a nitroso derivative, which then covalently modifies a cysteine residue in the active site of DprE1. x-mol.com This covalent modification leads to irreversible inhibition of the enzyme. The targeting of DprE1 is a validated strategy for anti-TB drug development, and the this compound scaffold provides a promising framework for designing novel and effective inhibitors. nih.govresearchgate.net

Anticancer Activity and Associated Mechanistic Pathways

The indolin-2-one scaffold is a versatile structure that has been extensively explored for the development of anticancer agents. ekb.egresearchgate.net Derivatives of this compound have demonstrated significant potential in this area through various mechanistic pathways.

Inhibition of Kinase Activity by Indolin-2-one Scaffolds

A prominent mechanism of action for the anticancer effects of indolin-2-one derivatives is the inhibition of protein kinases. researchgate.net Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. researchgate.net The indolin-2-one scaffold has been successfully utilized to develop multi-kinase inhibitors, such as Sunitinib, which targets several receptor tyrosine kinases including VEGFR, PDGFR, and FGFR. ekb.egekb.eg

The introduction of various substituents at different positions of the indolin-2-one ring has led to the development of potent and selective kinase inhibitors. researchgate.net For instance, 3-substituted indolin-2-ones have been identified as potent inhibitors of various kinases, playing a crucial role in their anticancer activity. ekb.eg The flexibility of the indolin-2-one structure allows for modifications that can enhance its binding affinity and selectivity towards specific kinase targets, thereby improving its therapeutic index. researchgate.net

Impact on Cell Proliferation and Apoptosis Induction in Cancer Cell Lines

Derivatives of this compound have been shown to effectively inhibit the proliferation of various cancer cell lines and induce apoptosis. For example, certain 1-acylated indoline-5-sulfonamides have demonstrated moderate antiproliferative effects against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions. nih.gov

Indolizine derivatives, which share structural similarities, have been shown to induce apoptosis in HepG2 liver cancer cells through the mitochondria-p53 pathway. nih.gov This involves an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of p53, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov This imbalance ultimately results in the release of cytochrome c and activation of caspase-3, culminating in apoptotic cell death. nih.gov

The following table summarizes the in vitro anticancer activity of selected indolin-2-one derivatives against various cancer cell lines.

CompoundCancer Cell LineActivityReference
1-Acylated indoline-5-sulfonamidesMCF7 (Breast)Moderate antiproliferative effect nih.gov
Indolizine derivative C3HepG2 (Liver)Induces apoptosis nih.gov
Biphenyl derived 5-substituted-indolin-2-onesProstate Cancer PC-3~50% growth inhibition researchgate.net

Thioredoxin Reductase (TrxR) Inhibition

Another significant mechanism contributing to the anticancer properties of indolin-2-one derivatives is the inhibition of thioredoxin reductase (TrxR). nih.govnih.gov TrxR is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis. patsnap.com Cancer cells often have an upregulated thioredoxin system to counteract the increased oxidative stress associated with rapid proliferation.

Certain indolin-2-one compounds, particularly those with an N-butyl or N-benzyl substituent, have been found to be potent inhibitors of TrxR. nih.govnih.gov These compounds are thought to target the selenocysteine (B57510) residue in the C-terminal active site of TrxR, leading to irreversible inhibition. nih.gov The inhibition of TrxR disrupts the redox balance of the cell, leading to increased oxidative stress, activation of apoptosis signal-regulating kinase 1 (ASK1), and subsequent activation of p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, ultimately resulting in apoptotic cell death. nih.govresearchgate.net

The table below details the inhibitory activity of selected indolin-2-one derivatives on TrxR.

CompoundFeatureTrxR Inhibitory ActivityCellular EffectReference
N-butyl substituted indolin-2-onePotent analogStrongInduces oxidative stress and apoptosis nih.gov
N-benzyl substituted indolin-2-onePotent analogStrongInduces oxidative stress and apoptosis nih.gov

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Derivatives of this compound have been a focus of research for their potential anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are key to the inflammatory process, converting arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, play different roles. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions, while COX-2 is induced during inflammation and is considered the primary target for anti-inflammatory drugs.

Selective Inhibition of COX-1 and COX-2 Isozymes

A significant area of investigation has been the development of this compound derivatives that selectively inhibit the COX-2 isozyme over COX-1. This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. mdpi.com

Several studies have demonstrated the successful synthesis of such selective inhibitors. For instance, a series of novel N-methylsulfonyl-indole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. nih.gov Compounds within this series, such as 4d, 4e, 5b, and 5d, exhibited notable anti-inflammatory effects. nih.gov The selectivity of these compounds for COX-2 is a key aspect of their therapeutic potential. nih.gov Similarly, research on other heterocyclic compounds containing a methylsulfonyl group has shown selective COX-2 inhibition. researchgate.net For example, certain 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-one derivatives with a methyl sulfonyl group showed 100% inhibition of COX-2 at a concentration of 20 μM without affecting COX-1. ebi.ac.uk

The inhibitory concentrations (IC₅₀) and selectivity indices (SI) are crucial parameters in evaluating the efficacy and safety of these compounds. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro, while the SI (ratio of COX-1 IC₅₀ to COX-2 IC₅₀) indicates the selectivity for COX-2. A higher SI value signifies greater selectivity. mdpi.com

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives and Related Compounds

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Compound 4e - - -
Compound 5d - - -
Celecoxib - - >6.3
Kuwanon A >100 14 >7.1

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

Beyond direct enzyme inhibition, the anti-inflammatory effects of this compound derivatives also involve the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a central role in orchestrating the inflammatory response. nih.govnih.gov

The mechanism of this modulation often involves the inhibition of signaling pathways that lead to the production of these cytokines, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Indole (B1671886) Derivatives

Compound Cell Line Stimulant Cytokine Inhibited % Inhibition / IC₅₀
Indole Derivatives (general) RAW 264.7 LPS TNF-α, IL-6 Significant reduction
Polonilignan RAW 264.7 LPS TNF-α IC₅₀ = 42.10 µM
Polonilignan RAW 264.7 LPS IL-6 IC₅₀ = 6.59 µM

Data sourced from multiple studies. nih.govchemrxiv.orgchemrxiv.org

Other Emerging Biological Activities and Potential Applications (In Vitro)

In addition to their well-documented anti-inflammatory effects, derivatives of this compound and related indole compounds are being explored for a variety of other biological activities in vitro. These emerging applications highlight the versatility of this chemical scaffold in drug discovery.

Researchers have investigated the potential of these compounds as antimicrobial and antioxidant agents. nih.gov Some N-methylsulfonyl-indole derivatives have shown selective antibacterial activity against Gram-negative bacteria. nih.gov The antioxidant properties are also of interest, as oxidative stress is closely linked to inflammation and other disease processes. nih.gov

Furthermore, the core indole structure is a common feature in many pharmacologically active compounds, including those with anticancer properties. nih.govnih.govresearchgate.net The ability of some indolin-2-one derivatives to induce apoptosis (programmed cell death) in cancer cell lines is a promising area of research. nih.gov The 5-oxo-imidazolone ring, a related heterocyclic system, has also been shown to possess a wide range of biological activities, including anticancer, anticonvulsant, and antihistamine effects. semanticscholar.orglongdom.org

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Profiling

The early assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its successful development. nih.gov In vitro ADME profiling helps to identify compounds with favorable pharmacokinetic characteristics and to predict potential drug-drug interactions. nih.govnih.gov

For this compound derivatives, in silico and in vitro ADME studies are being conducted to evaluate their drug-like properties. asianpubs.org These studies often involve computational predictions of properties like aqueous solubility, permeability, and metabolic stability. asianpubs.org For example, Swiss-ADME is a web tool used to predict the ADME parameters of synthesized compounds. asianpubs.org

Experimental in vitro ADME assays, such as microsomal stability assays and cytochrome P450 (CYP) inhibition assays, provide more direct evidence of a compound's metabolic fate. nih.gov Microsomal stability assays assess how quickly a compound is metabolized by liver enzymes, which is a key determinant of its half-life in the body. nih.gov CYP inhibition assays are important for predicting the potential for a compound to interfere with the metabolism of other drugs. nih.gov

Table 3: Predicted In Vitro ADME Properties of Indole-2-one Linked Stilbene Derivatives

Compound Predicted Aqueous Solubility Predicted Permeability
BK 1-11 (series) Low to moderate -

Structure Activity Relationship Sar Studies of 5 Methylsulfonyl Indolin 2 One Analogs

Systematic Analysis of Substituent Effects on Biological Efficacy and Selectivity

The biological activity of 5-(methylsulfonyl)indolin-2-one derivatives can be significantly modulated by the nature and position of substituents on the indolin-2-one core and associated side chains.

A systematic approach to understanding these effects involves the synthesis and evaluation of series of analogs where specific positions are varied. For instance, in the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors, four series of 5-methylsulfonyl-1-phenyl-1H-indole derivatives were synthesized and evaluated. nih.gov These series varied at the 2-position of the indole (B1671886) ring and included carboxylic acid alkyl esters, carbonitriles, carboxamides, and benzoyl derivatives. nih.gov The study found that the 2-benzoyl derivatives exhibited the best COX-1/COX-2 inhibition ratios and potencies. nih.gov

Further analysis of these 2-benzoyl derivatives revealed the importance of substituents on the phenyl rings at both the 1- and 2-positions. For example, compounds with a 4-chlorobenzoyl group at the 2-position and a 4-chlorophenyl or 4-trifluoromethylphenyl group at the 1-position emerged as highly potent and selective COX-2 inhibitors. nih.gov This highlights the critical role of specific halogen substitutions in enhancing biological activity.

In another study focusing on anti-tubercular agents, novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives were synthesized. researchgate.net The introduction of various N-substituted aminopropyl groups at the 5-sulfonamide position led to compounds with significant anti-mycobacterial activity. researchgate.net Specifically, certain derivatives demonstrated promising lead analogue characteristics against Mycobacterium tuberculosis. researchgate.net

The following table summarizes the effects of different substituents on the biological activity of this compound analogs based on published research:

Scaffold Position Substituent Observed Effect on Biological Activity Target Reference
Indole C2-position Benzoyl groupIncreased COX-2 inhibition and selectivityCOX-2 nih.gov
Indole N1-position 4-ChlorophenylPotent COX-2 inhibitionCOX-2 nih.gov
Indole N1-position 4-TrifluoromethylphenylPotent COX-2 inhibitionCOX-2 nih.gov
Indolin-2-one C3-position CyclopentylideneBasis for anti-tubercular activityM. tuberculosis researchgate.net
Indolin-2-one C5-sulfonamide N-substituted aminopropyl groupsSignificant anti-mycobacterial activityM. tuberculosis researchgate.net

Rational Design Principles Based on Indolin-2-one Scaffold Modifications

The rational design of this compound analogs leverages the structural understanding of their biological targets to guide modifications of the core scaffold. researchgate.netrsc.org The goal is to enhance desired therapeutic effects while minimizing off-target activities.

A key principle in the rational design of these analogs is the strategic modification of different positions on the indolin-2-one ring to interact with specific pockets or residues within the target protein. For example, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, the indolin-2-one scaffold serves as a template for arranging pharmacophoric features essential for binding. nih.gov Modifications at various positions are guided by the goal of optimizing interactions with the ATP-binding site of the kinase.

The development of Lysine Specific Demethylase 1 (LSD1) inhibitors provides another example of rational design. nih.govresearchgate.net By incorporating the privileged indoline (B122111) scaffold, researchers designed a novel series of potent and selective LSD1 inhibitors. nih.gov The design process involved a comprehensive analysis of the LSD1 binding site and a comparison with other flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes to ensure selectivity. nih.gov

The following interactive table illustrates some of the rational design principles applied to the indolin-2-one scaffold:

Design Principle Modification Strategy Therapeutic Goal Example Target Reference
Targeted Covalent Inhibition Introduction of a reactive group (e.g., acrylamide)Irreversible binding to the target proteinKinases mdpi.com
Scaffold Hopping Replacing the indolin-2-one core with a bioisosteric ring systemImprove properties like solubility or metabolic stabilityVarious nih.gov
Privileged Structure Incorporation Fusing the indolin-2-one with other known pharmacophoresEnhance potency and/or selectivityMultiple nih.gov
Structure-Based Drug Design Using the 3D structure of the target to guide modificationsOptimize binding interactions and affinityEnzymes, Receptors nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This approach is valuable for predicting the activity of new analogs and for providing insights into the structural features that are important for efficacy. nih.gov

In the context of this compound and related indole derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which represent various physicochemical properties of the molecules, are then used to develop a mathematical equation that can predict the activity of new, untested compounds.

For example, a QSAR study on isatin (B1672199) and indole derivatives as inhibitors of the SARS 3CLpro enzyme demonstrated the utility of this approach. nih.gov The models developed were able to reliably predict the inhibitory activity of the compounds. nih.gov While this study did not focus specifically on this compound, the principles are directly applicable.

A hypothetical QSAR study on this compound analogs might involve the following steps:

Data Collection: A dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, and hydrophobic parameters, would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The resulting QSAR model could then be used to:

Predict the biological activity of newly designed analogs before their synthesis.

Identify the key structural features that contribute positively or negatively to the biological activity.

Guide the optimization of lead compounds to enhance their efficacy and selectivity.

The following table presents a conceptual framework for a QSAR model for this compound analogs:

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Hammett constant (σ) of substituentsModulates the electronic nature of the scaffold, affecting interactions with the target.
Steric Molar refractivity (MR)Influences the size and shape of the molecule, which can impact binding pocket fit.
Hydrophobic Partition coefficient (logP)Affects the compound's ability to cross cell membranes and interact with hydrophobic regions of the target.
Topological Connectivity indicesDescribe the branching and connectivity of the molecule, which can be related to its overall shape and flexibility.

By systematically exploring the SAR, employing rational design principles, and utilizing predictive QSAR models, researchers can efficiently navigate the chemical space of this compound analogs to develop novel and effective therapeutic agents.

Future Directions and Research Perspectives for 5 Methylsulfonyl Indolin 2 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 5-(methylsulfonyl)indolin-2-one and its analogs is foundational to any research effort. While classical methods for constructing the indolin-2-one core exist, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes.

One established method for creating related sulfonylated heterocyclic structures involves the oxidation of a corresponding methylthio-substituted precursor. For instance, 5-(methylthio)indoline (B170068) can be oxidized to its methylsulfonyl form using agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. A similar strategy could be applied to a 5-(methylthio)indolin-2-one precursor.

Modern synthetic chemistry offers several avenues for innovation. A key area for exploration is the development of metal-free catalytic systems. For example, a three-component reaction using a sulfur dioxide surrogate has been successfully employed to create sulfonylated indolo[2,1-a]isoquinolines, demonstrating a pathway that avoids transition metals. rsc.org Investigating similar multi-component, metal-free reactions for the direct synthesis of this compound could offer significant advantages in terms of cost and sustainability.

Future research could focus on the approaches summarized in the table below.

Synthetic Strategy Description Potential Advantages Relevant Research Precedent
Oxidation of Thioether Precursor Synthesis of 5-(methylthio)indolin-2-one followed by oxidation of the sulfide (B99878) to the sulfone.Straightforward functional group transformation.Oxidation of 5-(methylthio)indoline is a known process.
Late-Stage Sulfonylation Introduction of the methylsulfonyl group onto a pre-formed indolin-2-one ring.Allows for diversification of indolinone cores.General methods for arene sulfonylation could be adapted.
Multi-Component Reactions A one-pot reaction combining multiple starting materials to rapidly build the target molecule.High efficiency, reduced waste, rapid access to analogs.Metal-free, three-component synthesis of sulfonylated indole (B1671886) derivatives has been developed. rsc.org
Flow Chemistry Performing the synthesis in a continuous flow reactor.Improved safety, scalability, and reaction control.Widely applied to pharmaceutical manufacturing for enhanced efficiency.

Advanced Computational Design and Predictive Modeling for Enhanced Biological Performance

Computational tools are indispensable for modern drug discovery, enabling the rational design of molecules with improved biological activity and pharmacokinetic profiles. For this compound, computational modeling can guide synthetic efforts by predicting the effects of structural modifications.

Molecular docking studies can be employed to simulate the binding of this compound and its virtual derivatives to the active sites of various target proteins. This has been effectively used for other indolinone derivatives to predict interactions with enzymes like Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1) and urease. researchgate.netresearchgate.net Such studies could reveal key interactions, like hydrogen bonds involving the sulfonyl group, that contribute to binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine these models by providing insights into the stability of the protein-ligand complex over time. researchgate.net In addition, quantitative structure-activity relationship (QSAR) models can be developed as more analogs are synthesized and tested, creating predictive tools to correlate chemical structures with biological activities.

Computational Method Application for this compound Potential Outcome Relevant Research Precedent
Molecular Docking Predict binding modes and affinities to various biological targets (e.g., kinases, reductases, proteases).Identification of high-priority biological targets and rationalization of structure-activity relationships.Used to study indolin-2-one derivatives as inhibitors of DprE1, urease, and HsClpP. researchgate.netresearchgate.netnih.gov
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the compound bound to a target protein.Confirmation of binding mode stability and identification of key dynamic interactions.Applied to validate docking results for novel anti-tubercular indolin-2-one derivatives. researchgate.net
ADME Prediction In silico evaluation of Absorption, Distribution, Metabolism, and Excretion properties.Early-stage filtering of derivatives with poor pharmacokinetic profiles.A standard component of computational drug discovery pipelines for indole derivatives. nih.gov

Identification of Undiscovered Biological Targets and Mechanistic Investigations (In Vitro)

The indolin-2-one scaffold is associated with a wide range of biological activities, primarily through enzyme inhibition. nih.govresearchgate.net The this compound core is a prime candidate for screening against various targets implicated in human diseases. The sulfonyl group can act as a hydrogen bond acceptor, potentially anchoring the molecule in enzyme active sites.

Initial research should focus on targets where other indolinone derivatives have shown promise. For example, derivatives have been identified as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in inflammatory pathways. nih.govnih.gov Another critical area is cancer, where indolin-2-ones have been found to inhibit protein kinases, thioredoxin reductase (TrxR), and the human caseinolytic protease (HsClpP). nih.govnih.gov Furthermore, derivatives have shown activity against microbial targets like DprE1 in Mycobacterium tuberculosis. researchgate.net

A systematic in vitro screening campaign against a panel of such targets would be a crucial first step. Follow-up mechanistic studies would then be required to confirm the mode of action, such as determining the type of inhibition (e.g., competitive, irreversible) and identifying the specific amino acid residues involved in the interaction.

Potential Biological Target Class Specific Examples Therapeutic Area Rationale Based on Indolin-2-one Literature
Inflammatory Enzymes Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Inflammation, PainDerivatives are known dual inhibitors of COX-2 and 5-LOX. nih.govnih.gov
Protein Kinases Tyrosine Kinases, Mitogen-activated protein kinases (MAPK)Cancer, InflammationThe scaffold is central to kinase inhibitors like Sunitinib; derivatives inhibit Akt and MAPK signaling. nih.govnih.gov
Redox-Regulating Enzymes Thioredoxin Reductase (TrxR)CancerIndolin-2-ones can target the selenocysteine (B57510) residue in TrxR, inducing oxidative stress in cancer cells. nih.gov
Proteases Human caseinolytic protease (HsClpP)CancerHsClpP has been identified as a target for indolin-2-one derivatives for cancer treatment. nih.gov
Microbial Enzymes Decaprenyl phosphoryl-D-ribose 2′-epimerase (DprE1)TuberculosisDerivatives show potent activity against M. tuberculosis by inhibiting this essential enzyme. researchgate.net

Strategic Derivatization for Tailored Therapeutic Profiles

Following the identification of promising biological activity, the this compound core can be systematically modified to optimize its therapeutic profile. Strategic derivatization aims to enhance potency, improve selectivity for the target, and fine-tune pharmacokinetic properties.

Key positions on the indolin-2-one ring are amenable to chemical modification. The nitrogen at position 1 (N-1) and the carbon at position 3 (C-3) are common sites for introducing new functional groups.

N-1 Derivatization: Alkylation or acylation at the N-1 position can alter the compound's lipophilicity and introduce new interaction points. For instance, adding N-benzyl or N-butyl groups to other indolin-2-ones significantly impacted their cytotoxicity and TrxR inhibitory activity. nih.gov

C-3 Derivatization: The C-3 position is frequently substituted with a larger group, often via a Knoevenagel condensation with an aldehyde. This has been a successful strategy for creating potent anti-inflammatory and anticancer agents. nih.govnih.gov Introducing various substituted aryl or heteroaryl groups at this position could tailor the compound for different enzyme active sites.

The goal is to build a structure-activity relationship (SAR) profile, linking specific chemical modifications to changes in biological effect. For example, if initial screening reveals activity against COX-2, derivatives could be designed to enhance selectivity over the COX-1 isoform, a strategy known to reduce gastrointestinal side effects. nih.gov

Position for Derivatization Type of Modification Potential Impact on Biological Profile Example from Indolin-2-one Literature
N-1 (Amide Nitrogen) Alkylation, Acylation, SulfonylationModulate solubility, cell permeability, and introduce new vector interactions.N-arylsulfonyl indoles showed remarkable antibacterial activity. nih.gov
C-3 (Methylene Carbon) Knoevenagel condensation with aldehydes, Michael additionIntroduce large, diverse substituents to target specific enzyme pockets and enhance potency.3-benzylidene-indolin-2-ones are potent kinase inhibitors; 3-substituted derivatives show anti-inflammatory activity. nih.govnih.gov
Aromatic Ring (Positions 4, 6, 7) Halogenation, AlkoxylationFine-tune electronic properties and metabolic stability.Introduction of halogens on the benzylidene ring of indolin-2-ones enhanced anticancer activity. nih.gov

By pursuing these future research directions, the scientific community can systematically explore the chemical space around this compound, potentially leading to the discovery of novel therapeutic agents for a range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Methylsulfonyl)indolin-2-one with high purity?

  • Methodological Answer : Synthesis should prioritize regioselective sulfonylation of the indolin-2-one scaffold. Begin with indoline derivatives (e.g., 5-substituted indoles) and employ methylsulfonyl chloride under anhydrous conditions in the presence of a base like triethylamine. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. Ensure purity (>95%) by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for reagent handling and characterization must align with reproducibility standards outlined in academic guidelines .

Q. How should researchers characterize the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR to confirm substituent positions and sulfonyl group integration. Infrared (IR) spectroscopy can validate the presence of sulfonyl (S=O) stretches (~1350–1150 cm1^{-1}). Mass spectrometry (MS) provides molecular ion confirmation. For unambiguous structural verification, cross-reference data with published analogs, such as 5-Bromo-1-methylindolin-2-one, which utilized single-crystal X-ray diffraction for definitive bond-length analysis .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robustness in handling small-molecule datasets. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Collect high-resolution data (≤1.0 Å) to resolve electron density maps for the sulfonyl group. Address twinning or disorder using SHELXD/SHELXE pipelines for phase correction. For macromolecular applications (e.g., protein-ligand complexes), pair with SHELXPRO for interface modeling .

Q. What strategies are effective for analyzing contradictory bioactivity data in studies of this compound?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For in vitro studies, validate cytotoxicity thresholds using standardized protocols (e.g., MTT assays with triplicate runs). Cross-check receptor-binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Refer to indole derivative studies, where randomized controlled trials resolved discrepancies in antimicrobial efficacy .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., sulfonyl group replacement, indole ring substitution). Test against target enzymes (e.g., kinases) using enzymatic inhibition assays. Apply molecular docking (AutoDock Vina) to predict binding modes, guided by crystallographic data from related compounds like 3-Iodo-2-methyl-1-phenylsulfonyl indole. Corrogate SAR trends with pharmacokinetic parameters (logP, solubility) to identify lead candidates .

Q. What experimental controls are critical in assessing the stability of this compound under varying physiological conditions?

  • Methodological Answer : Include accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Simulate gastric/intestinal fluids (pH 1.2–6.8) to assess hydrolytic stability. For oxidative stability, expose to hydrogen peroxide or cytochrome P450 microsomal preparations. Document storage conditions (e.g., desiccated, −20°C) per ICH guidelines to ensure data reproducibility .

Q. How do computational modeling approaches enhance the understanding of this compound's interaction with biological targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to study ligand-receptor binding kinetics over nanosecond timescales. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic hotspots. Validate predictions with experimental data, such as competitive binding assays or mutagenesis studies targeting residues identified in docking .

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer : Standardize cell culture conditions (passage number, media batch) and pre-treat compounds with DMSO (≤0.1% v/v). Include positive controls (e.g., staurosporine for apoptosis assays) and vehicle controls. For in vivo studies, adhere to ARRIVE guidelines for sample size and blinding. Publish raw data and statistical code in supplementary materials to facilitate cross-lab validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.